molecular formula C6H3BrF2Zn B14874444 2,3-Difluorophenylzinc bromide, 0.5M in THF

2,3-Difluorophenylzinc bromide, 0.5M in THF

Cat. No.: B14874444
M. Wt: 258.4 g/mol
InChI Key: LXHWTBCKWCTGNZ-UHFFFAOYSA-M
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Description

2,3-Difluorophenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of fluorine atoms in the phenyl ring enhances the compound’s reactivity and stability, making it a versatile tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluorophenylzinc bromide can be synthesized through the reaction of 2,3-difluorobromobenzene with zinc in the presence of a suitable catalyst. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

2,3-Difluorobromobenzene+Zn2,3-Difluorophenylzinc bromide\text{2,3-Difluorobromobenzene} + \text{Zn} \rightarrow \text{2,3-Difluorophenylzinc bromide} 2,3-Difluorobromobenzene+Zn→2,3-Difluorophenylzinc bromide

Industrial Production Methods

In industrial settings, the production of 2,3-difluorophenylzinc bromide involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The compound is often packaged under an inert atmosphere, such as argon, to maintain its stability during storage and transportation .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluorophenylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Negishi Coupling: Typically involves a palladium or nickel catalyst, with the reaction carried out in an inert atmosphere.

    Nucleophilic Substitution: Often involves halides or other leaving groups, with the reaction conditions tailored to the specific substrate.

Major Products

The major products formed from these reactions are typically biaryl compounds or substituted aromatic compounds, depending on the nature of the electrophile used in the reaction .

Scientific Research Applications

2,3-Difluorophenylzinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-difluorophenylzinc bromide exerts its effects involves the transfer of the phenyl group to an electrophilic partner. The zinc atom acts as a mediator, facilitating the formation of a new carbon-carbon bond. The presence of fluorine atoms in the phenyl ring can influence the electronic properties of the compound, enhancing its reactivity in certain reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenylzinc bromide
  • 2,6-Difluorophenylzinc bromide
  • 3,5-Difluorophenylzinc bromide

Uniqueness

2,3-Difluorophenylzinc bromide is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence the compound’s reactivity and selectivity in various chemical reactions. Compared to its isomers, 2,3-difluorophenylzinc bromide may offer distinct advantages in terms of reaction rates and product yields .

Properties

Molecular Formula

C6H3BrF2Zn

Molecular Weight

258.4 g/mol

IUPAC Name

bromozinc(1+);1,2-difluorobenzene-6-ide

InChI

InChI=1S/C6H3F2.BrH.Zn/c7-5-3-1-2-4-6(5)8;;/h1-3H;1H;/q-1;;+2/p-1

InChI Key

LXHWTBCKWCTGNZ-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=C(C(=C1)F)F.[Zn+]Br

Origin of Product

United States

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